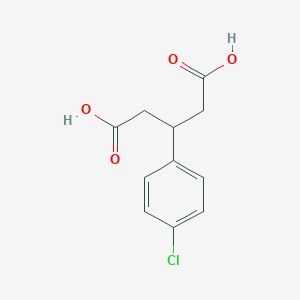

3-(4-Chlorophenyl)pentanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXVLIVRJJNJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188759 | |

| Record name | 3-(4-Chlorophenyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35271-74-0 | |

| Record name | 3-(4-Chlorophenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35271-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl) glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035271740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl) glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Chlorophenyl)glutaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGC932VYC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)pentanedioic Acid from 4-Chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(4-Chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of various pharmacologically active molecules, starting from the readily available precursor, 4-chlorobenzaldehyde. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Synthetic Strategy Overview

The synthesis of this compound from 4-chlorobenzaldehyde can be efficiently achieved through a three-step reaction sequence. This pathway involves an initial Knoevenagel condensation, followed by a Michael addition, and culminates in a hydrolysis and decarboxylation step to yield the target molecule.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow from 4-chlorobenzaldehyde to this compound.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Diethyl Malonate

The initial step involves the condensation of 4-chlorobenzaldehyde with diethyl malonate to form diethyl (4-chlorobenzylidene)malonate. This reaction is a classic example of a Knoevenagel condensation, typically catalyzed by a weak base.[1][2]

Reaction:

Illustrative Protocol:

A mixture of 4-chlorobenzaldehyde, diethyl malonate, and a catalytic amount of piperidine in a suitable solvent such as ethanol or benzene is refluxed with azeotropic removal of water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with dilute acid and brine, and the organic layer is dried and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Michael Addition

The diethyl (4-chlorobenzylidene)malonate, an α,β-unsaturated compound, serves as a Michael acceptor for the conjugate addition of a nucleophile. In this synthesis, a second equivalent of diethyl malonate, activated by a base such as sodium ethoxide, acts as the nucleophile.

Reaction:

Illustrative Protocol:

To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature. Subsequently, a solution of diethyl (4-chlorobenzylidene)malonate in ethanol is added, and the mixture is refluxed until the reaction is complete as indicated by TLC. The reaction is then cooled, and the solvent is removed in vacuo. The residue is dissolved in water and extracted with an organic solvent. The aqueous layer is acidified, and the product is extracted, dried, and concentrated.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the four ester groups of the Michael adduct, followed by decarboxylation to yield this compound. This transformation is typically achieved by heating the intermediate with a strong base, followed by acidification.

Reaction:

Illustrative Protocol:

The crude product from the Michael addition is dissolved in a concentrated aqueous solution of potassium hydroxide and heated to 85-90 °C for several hours.[3] The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and washed with an organic solvent like dichloromethane to remove any non-polar impurities. The aqueous layer is then carefully acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the crude product.[3] The solid is collected by filtration, washed with cold water, and dried under vacuum.[3] Further purification can be achieved by recrystallization from a suitable solvent like methyl isobutyl ketone.[3]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.

| Parameter | 4-Chlorobenzaldehyde | Diethyl Malonate | Diethyl (4-chlorobenzylidene)malonate | This compound |

| Molecular Formula | C₇H₅ClO | C₇H₁₂O₄ | C₁₄H₁₅ClO₄ | C₁₁H₁₁ClO₄ |

| Molecular Weight | 140.57 g/mol | 160.17 g/mol | 282.72 g/mol | 242.66 g/mol [4] |

| Appearance | White to off-white crystalline solid | Colorless liquid | Colorless to pale yellow oil or solid | White to light yellow solid[4] |

| Melting Point | 47-49 °C | -50 °C | 28-30 °C | 166.5-167.3 °C[3] |

| Boiling Point | 213-214 °C | 199 °C | 195-200 °C at 15 mmHg | Not applicable |

| Purity (Typical) | >98% | >99% | >95% | >99% (after purification)[3] |

| Yield (Typical) | - | - | High | 86.4% (for hydrolysis/decarboxylation step)[3] |

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis can be visualized as a workflow diagram.

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound from 4-chlorobenzaldehyde. The individual reactions are well-established in organic synthesis, and the overall pathway offers good yields and high purity of the final product. This technical guide serves as a valuable resource for chemists involved in the synthesis of complex organic molecules and active pharmaceutical ingredients. Further optimization of reaction conditions for each step may lead to improved yields and process efficiency.

References

Physicochemical Properties of 3-(4-Chlorophenyl)pentanedioic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)pentanedioic acid, also known as 3-(4-chlorophenyl)glutaric acid, is a dicarboxylic acid derivative of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key intermediate in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) receptor agonist used as a skeletal muscle relaxant. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes for Baclofen and other potential derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a key synthetic pathway.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(4-Chlorophenyl)glutaric acid, β-(p-Chlorophenyl)glutaric acid | [2] |

| CAS Number | 35271-74-0 | [3][4] |

| Molecular Formula | C₁₁H₁₁ClO₄ | [3][4] |

| Molecular Weight | 242.66 g/mol | [3] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 164-168 °C | [6] |

| Boiling Point | 394.4 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), slightly soluble in methanol. | [7] |

| pKa | 4.01 ± 0.10 (Predicted) | [7] |

| logP (XLogP3) | 1.8 (Calculated) | [6] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and process development. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a means of observing the sample.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by evaporating a known volume of the solvent and weighing the residue. The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid like this compound, two pKa values would be expected, corresponding to the two carboxylic acid groups.

Methodology: Potentiometric Titration

-

Solution Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed on the titration curve, and the pKa values can be determined from the midpoints of the buffer regions.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Synthetic Pathway Visualization

This compound is a pivotal intermediate in the synthesis of the muscle relaxant Baclofen. The following diagram illustrates the key steps in this synthetic transformation.

Caption: Synthetic pathway from this compound to Baclofen.

The synthesis begins with the conversion of this compound to β-(p-chlorophenyl)glutarimide through a reaction with ammonium hydroxide followed by heating.[8] This intermediate then undergoes a Hoffmann rearrangement, typically using an alkaline solution of a halogen such as sodium hypobromite, to yield the final product, Baclofen.[8][9] This multi-step process highlights the importance of this compound as a foundational building block in the production of this therapeutically significant drug.

References

- 1. haihangchem.com [haihangchem.com]

- 2. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]

- 3. veeprho.com [veeprho.com]

- 4. Synthonix, Inc > 35271-74-0 | this compound [synthonix.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 9. Baclofen synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of β-(p-Chlorophenyl)glutaric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of β-(p-Chlorophenyl)glutaric acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Qualitative Solubility Data

The solubility of β-(p-Chlorophenyl)glutaric acid has been described in several chemical databases and supplier specifications. This information, while not quantitative, provides a useful starting point for solvent selection in various experimental and industrial applications. The known qualitative solubility is summarized in the table below.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of β-(p-Chlorophenyl)glutaric acid in organic solvents. This method is based on the widely used static equilibrium method.

Principle

An excess amount of the solid solute, β-(p-Chlorophenyl)glutaric acid, is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

β-(p-Chlorophenyl)glutaric acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of β-(p-Chlorophenyl)glutaric acid and transfer it to a series of sealed vials or flasks.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation due to temperature changes. Immediately filter the sample using a syringe filter compatible with the solvent to remove any suspended solid particles.

-

Dilution (if necessary): Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of β-(p-Chlorophenyl)glutaric acid in the diluted solution using a validated analytical method:

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance at a predetermined wavelength and calculate the concentration using a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) and quantify the concentration against a standard curve.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtered, saturated solution and weigh the remaining solid residue. This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

-

Data Calculation: Calculate the solubility of β-(p-Chlorophenyl)glutaric acid in the solvent at the specified temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of β-(p-Chlorophenyl)glutaric acid.

Caption: Workflow for the experimental determination of solubility.

This guide provides a framework for understanding and determining the solubility of β-(p-Chlorophenyl)glutaric acid. For specific applications, it is crucial to validate the chosen analytical method and carefully control the experimental parameters to ensure accurate and reproducible results.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 3-(4-Chlorophenyl)pentanedioic Acid

For Immediate Release

Basel, Switzerland – December 26, 2025 – This technical guide provides an in-depth exploration of the discovery and history of 3-(4-Chlorophenyl)pentanedioic acid, a pivotal intermediate in the synthesis of the globally recognized muscle relaxant, Baclofen. The document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, chemical properties, and the historical context of its emergence in the pharmaceutical landscape.

Introduction and Historical Context

This compound, also known as 3-(4-Chlorophenyl)glutaric acid, with the CAS number 35271-74-0, is a dicarboxylic acid derivative that holds a significant, albeit often unheralded, place in medicinal chemistry. Its primary claim to fame is its role as a direct precursor to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a gamma-aminobutyric acid (GABA) agonist widely used for the management of spasticity.

The discovery of this compound is intrinsically linked to the development of Baclofen. Baclofen was first synthesized in 1962 by the Swiss chemist Heinrich Keberle at the pharmaceutical company Ciba-Geigy (a predecessor of Novartis). The initial aim of the research was to create a more lipophilic derivative of GABA that could cross the blood-brain barrier more effectively, with the primary therapeutic target being epilepsy. While Baclofen proved ineffective for epilepsy, its potent muscle-relaxant properties were soon discovered, leading to its eventual approval and widespread clinical use.

The synthesis pathways developed for Baclofen necessitated the creation of specific intermediates, and this compound was one of the foundational building blocks in one of the earliest and most enduring synthetic routes. Its discovery, therefore, was not an isolated event but a crucial step in the journey of bringing a major therapeutic agent to market.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35271-74-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁ClO₄ | [1][2] |

| Molecular Weight | 242.66 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 164-168 °C | [1] |

| Boiling Point | 394.4 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in dimethyl sulfoxide; slightly soluble in methanol. | [1] |

Synthesis Methodologies: Experimental Protocols

Several synthetic routes to this compound have been developed over the years. Below are detailed protocols for some of the key methods.

Synthesis from 4-Chlorobenzaldehyde and Ethyl Acetoacetate

This classic method involves a Knoevenagel-type condensation followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Condensation: To a solution of 4-chlorobenzaldehyde and two equivalents of ethyl acetoacetate in a suitable solvent such as ethanol, a basic catalyst (e.g., piperidine or sodium ethoxide) is added. The mixture is refluxed for a specified period to facilitate the condensation reaction, forming a bis-adduct.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to alkaline hydrolysis using a strong base like potassium hydroxide in an aqueous or alcoholic solution. The mixture is heated, typically at 90-95°C for 2 hours, to hydrolyze the ester groups and induce decarboxylation.[3]

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and washed with a non-polar solvent like ether to remove any unreacted starting materials. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.[2][3] This causes the precipitation of this compound as a solid.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum.[3] Further purification can be achieved by recrystallization from a suitable solvent system. A yield of 95.8% with a purity of 99.9% (HPLC) has been reported after purification.[2]

Synthesis from "Baclofen Impurity 9"

A method described in a Chinese patent utilizes a precursor referred to as "baclofen impurity 9".

Experimental Protocol:

-

Reaction Setup: The starting material, "intermediate Π" (baclofen impurity 9), is dissolved in a 30 N aqueous solution of potassium hydroxide.[1][2]

-

Reaction Conditions: The reaction mixture is stirred for 2 hours at a temperature of 85-90 °C.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (2:3, v/v).[1][2]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Dichloromethane and deionized water are added, and the mixture is stirred for 20 minutes. The organic layer is separated and discarded.[1][2]

-

Precipitation and Purification: The aqueous layer is acidified to a pH of 1-2 with 6 M hydrochloric acid, leading to the precipitation of the product. The solid is filtered, washed with deionized water, and dried under vacuum at 55-60°C for 5 hours. This method has been reported to yield the product as a white solid with a yield of 86.4%.[1][2]

Role in the Synthesis of Baclofen

The primary significance of this compound lies in its function as a key intermediate in the synthesis of Baclofen. The following workflow illustrates this pivotal transformation.

Caption: Synthesis of Baclofen from this compound.

Logical Relationship of Synthesis Methods

The various reported synthesis methods for this compound can be visualized as converging pathways to a central product.

Caption: Converging synthesis pathways to this compound.

Conclusion

This compound stands as a testament to the crucial role of intermediate compounds in the development of life-changing pharmaceuticals. Its history is inextricably woven with the story of Baclofen, a drug that has provided relief to countless individuals suffering from spasticity. The synthetic methodologies developed for this acid highlight the ingenuity of medicinal chemists in constructing complex molecules from readily available starting materials. This technical guide serves to consolidate the key information surrounding this important compound, providing a valuable resource for the scientific community. As drug development continues to evolve, the foundational knowledge of such key intermediates remains as critical as ever.

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)pentanedioic Acid: Synthesis, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)pentanedioic acid, a key chemical intermediate in the synthesis of the muscle relaxant Baclofen. Due to the limited public availability of experimental spectroscopic data, this document focuses on the compound's chemical and physical properties, detailed synthesis protocols, and its role in the broader context of GABAergic signaling through its derivative, Baclofen. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Chemical and Physical Properties

This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a white solid organic compound.[1][2] It serves as a crucial building block in the pharmaceutical industry, primarily for the synthesis of Baclofen.[1] The compound's physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 35271-74-0 | [1] |

| Molecular Formula | C₁₁H₁₁ClO₄ | [1] |

| Molecular Weight | 242.66 g/mol | [3] |

| Melting Point | 164-166 °C | [1] |

| Boiling Point | 394.4 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Appearance | White to Light Yellow Solid | [4] |

| Solubility | Soluble in dimethyl sulfoxide; slightly soluble in methanol. | [5] |

| Storage | 2-8°C Refrigerator, sealed in a dry environment. | [4] |

Spectroscopic Data

However, predicted mass spectrometry data provides insight into the compound's mass-to-charge ratio under various ionization conditions.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 243.04187 |

| [M+Na]⁺ | 265.02381 |

| [M-H]⁻ | 241.02731 |

| [M+NH₄]⁺ | 260.06841 |

| [M+K]⁺ | 280.99775 |

| [M+H-H₂O]⁺ | 225.03185 |

Data sourced from PubChemLite.[6]

Experimental Protocols: Synthesis

The synthesis of this compound is a critical step in the production of Baclofen. Several methods have been reported, with a common approach involving the hydrolysis of a precursor. Below is a detailed protocol compiled from literature sources.

Synthesis via Hydrolysis

This method involves the hydrolysis of a diester precursor, which can be synthesized through a Claisen condensation reaction.

Step 1: Synthesis of p-Chlorobenzylidene-bis-acetoacetic Ester This initial step involves the Claisen condensation of ethyl acetoacetate with p-chlorobenzaldehyde. This reaction requires a basic catalyst to facilitate the formation of the diester precursor.[7]

Step 2: Hydrolysis to this compound [7]

-

A hot, stirred solution of 200 g of potassium hydroxide in 150 mL of water is prepared.

-

This basic solution is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.

-

The reaction mixture is stirred and maintained at a temperature of 90-95 °C for 2 hours.

-

After the reaction is complete, the mixture is diluted with two volumes of water and washed with ether.

-

The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid.

-

The mixture is chilled thoroughly to precipitate the product.

-

The precipitate is collected by filtration, washed several times with ice water, and dried in vacuo at 60 °C to yield this compound.

A generalized workflow for the synthesis and purification is presented in the diagram below.

Caption: Synthesis and Purification Workflow for this compound.

Role in Baclofen Synthesis and Signaling Pathway

This compound is not known to have direct biological activity itself. Its primary importance lies in its role as a direct precursor to 3-(4-chlorophenyl)glutarimide, which is then converted to Baclofen through a Hoffmann rearrangement.[7]

Baclofen is a selective agonist for the GABA-B receptor.[8][9] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of GABA in the central nervous system.[10]

GABA-B Receptor Signaling Pathway

The activation of GABA-B receptors by Baclofen initiates a signaling cascade that leads to neuronal inhibition. This is achieved through:

-

Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated Ca²⁺ channels, which in turn reduces the release of excitatory neurotransmitters.[11][12]

-

Postsynaptic Inhibition: Postsynaptically, Baclofen binding to GABA-B receptors activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[10] This leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[11][12]

The diagram below illustrates this signaling pathway.

Caption: Baclofen's mechanism of action via GABA-B receptor signaling.

Conclusion

This compound is a vital intermediate in pharmaceutical synthesis, particularly for the production of Baclofen. While publicly available spectroscopic data is scarce, detailed synthesis protocols are well-documented. Understanding the synthesis of this compound and the biological mechanism of its end-product, Baclofen, is essential for researchers and professionals in the field of medicinal chemistry and drug development. This guide provides a foundational understanding of these aspects, serving as a valuable technical resource.

References

- 1. innospk.com [innospk.com]

- 2. echemi.com [echemi.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(4-chlorophenyl) Glutaric Acid Manufacturer in Mumbai, 3-(4-chlorophenyl) Glutaric Acid Supplier, Exporter [syntheticmolecules.in]

- 6. PubChemLite - this compound (C11H11ClO4) [pubchemlite.lcsb.uni.lu]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. droracle.ai [droracle.ai]

- 9. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]

- 12. Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Glutaric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid and its derivatives are key metabolic intermediates with profound biological significance. While essential in the catabolism of amino acids, their accumulation due to enzymatic defects leads to severe neurometabolic diseases, most notably Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of the biological roles of glutaric acid derivatives, focusing on their metabolic pathways, pathophysiological implications, and therapeutic relevance. Detailed experimental protocols for the quantification of these metabolites and associated enzyme activities are provided, alongside quantitative data and visual representations of key biological pathways to facilitate a deeper understanding for researchers, clinicians, and professionals in drug development.

Introduction

Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid that serves as an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2] Under normal physiological conditions, glutaric acid is present at low levels in the body. However, inherited metabolic disorders can disrupt its metabolism, leading to the accumulation of glutaric acid and its derivatives, such as 3-hydroxyglutaric acid, which are potent neurotoxins.[3][4]

The most well-characterized disorder associated with glutaric acid metabolism is Glutaric Aciduria Type I (GA-I), an autosomal recessive condition caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[5][6] This enzyme deficiency leads to the buildup of glutaryl-CoA, which is subsequently hydrolyzed to glutaric acid. The accumulation of glutaric acid and 3-hydroxyglutaric acid is particularly damaging to the basal ganglia, leading to a characteristic movement disorder known as dystonia.[5]

Beyond its role in GA-I, glutaric acid and its derivatives have broader biological and industrial relevance. They are utilized in the synthesis of polymers, such as polyesters and polyamides, and serve as precursors for plasticizers and corrosion inhibitors.[2][7] In the pharmaceutical industry, glutaric acid derivatives are used as intermediates in drug synthesis and in the development of prodrugs to enhance solubility and controlled release.[8][9]

This guide will delve into the core aspects of the biological significance of glutaric acid derivatives, providing quantitative data, detailed experimental methodologies, and visual diagrams of the key pathways involved.

Metabolic Pathways and Pathophysiology

The primary biological significance of glutaric acid is linked to the catabolic pathway of lysine, hydroxylysine, and tryptophan.

Lysine, Hydroxylysine, and Tryptophan Catabolism

These amino acids are broken down through a series of enzymatic steps, with glutaryl-CoA being a key intermediate. The enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the subsequent conversion of glutaryl-CoA to crotonyl-CoA in the mitochondrial matrix.[3][10]

dot

Pathophysiology of Glutaric Aciduria Type I (GA-I)

A deficiency in GCDH leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid and 3-hydroxyglutaric acid. These metabolites are neurotoxic and can cross the blood-brain barrier.[4][11] The accumulation of these compounds is believed to cause neuronal damage through several mechanisms:

-

Excitotoxicity: Glutaric acid and 3-hydroxyglutaric acid are structurally similar to the excitatory neurotransmitter glutamate and can act as N-methyl-D-aspartate (NMDA) receptor agonists.[12] This leads to excessive neuronal stimulation, calcium influx, and subsequent neuronal cell death.

-

Mitochondrial Dysfunction: Glutaric acid can inhibit key enzymes of the Krebs cycle and the electron transport chain, impairing cellular energy metabolism.[13]

-

Inhibition of Glutamate Decarboxylase: Glutaric acid and its derivatives competitively inhibit glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA. This can lead to an imbalance between excitatory and inhibitory neurotransmission.

dot

Quantitative Data

The following tables summarize key quantitative data related to glutaric acid and its derivatives.

Table 1: Concentrations of Glutaric Acid and 3-Hydroxyglutaric Acid in Biological Fluids

| Analyte | Fluid | Condition | Concentration Range | Reference(s) |

| Glutaric Acid | Urine | Healthy | 1.1 - 9.7 mmol/mol creatinine | [12] |

| GA-I (High Excretors) | > 100 mmol/mol creatinine | [12] | ||

| GA-I (Low Excretors) | < 100 mmol/mol creatinine | [12] | ||

| Plasma | Healthy | 0.55 - 2.9 µmol/L | [12] | |

| Cerebrospinal Fluid | Healthy | 0.18 - 0.63 µmol/L | [12] | |

| 3-Hydroxyglutaric Acid | Urine | Healthy | 1.4 - 8.0 mmol/mol creatinine | [12] |

| GA-I | Significantly elevated | [5] | ||

| Plasma | Healthy | 0.2 - 1.36 µmol/L | [12] | |

| Cerebrospinal Fluid | Healthy | < 0.2 µmol/L | [12] | |

| Glutarylcarnitine (C5DC) | Plasma | GA-I | Elevated |

Table 2: Enzyme Kinetic and Inhibition Data

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference(s) |

| Glutaryl-CoA Dehydrogenase (human) | Glutaryl-CoA | Km | 4.7 µM (pH 6.5) | [3] |

| Km | 5.5 µM (pH 7.5) | [3] | ||

| Glutamate Decarboxylase (rat brain) | Glutarate | Ki | 1.3 x 10-3 M | [8] |

| β-Hydroxyglutarate | Ki | 2.5 x 10-4 M | [8] | |

| Glutaconate | Ki | 2.5 x 10-4 M | [8] | |

| Creatine Kinase (rat brain) | Glutaric Acid | Inhibition | ~26% at 0.2 mM | |

| Respiratory Chain Complex I-III (rat brain) | Glutaric Acid | Inhibition | ~20% at 5 mM | |

| Succinate Dehydrogenase (rat brain) | Glutaric Acid | Inhibition | ~30% at 5 mM |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of glutaric acid derivatives and associated enzyme activities.

Quantification of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the diagnosis of organic acidurias, including GA-I.

Principle: Organic acids are extracted from urine, derivatized to increase their volatility, and then separated and quantified by GC-MS.

Methodology:

-

Sample Preparation:

-

To a 1 mL aliquot of urine, add an internal standard (e.g., heptadecanoic acid).

-

Acidify the urine to a pH < 2 with hydrochloric acid.

-

Saturate the sample with sodium chloride.

-

Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether (repeat 2-3 times).

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) esters of the organic acids.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Injector Temperature: 250-280°C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification of specific organic acids.

-

-

-

Data Analysis:

-

Identify the organic acids based on their retention times and mass spectra by comparison to a library of known compounds (e.g., NIST mass spectral library).

-

Quantify the concentration of each organic acid by comparing the peak area of the analyte to the peak area of the internal standard.

-

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method is widely used in newborn screening for the detection of inborn errors of metabolism, including GA-I, by measuring glutarylcarnitine (C5DC).[3]

Principle: Acylcarnitines are extracted from dried blood spots or plasma, derivatized, and then analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) using a precursor ion scan or multiple reaction monitoring (MRM).

Methodology:

-

Sample Preparation (from Dried Blood Spots):

-

Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

-

Add a methanol solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

-

Incubate at room temperature with shaking for 20-30 minutes to extract the acylcarnitines.

-

Transfer the methanol extract to a new 96-well plate and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a solution of acidic butanol (e.g., 3N HCl in n-butanol).

-

Incubate at 60-65°C for 15-20 minutes to form butyl esters of the acylcarnitines.

-

Evaporate to dryness under nitrogen and reconstitute in the mobile phase for injection.

-

-

MS/MS Analysis:

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode: Precursor ion scan of m/z 85 (for the common fragment ion of butyl-esterified carnitine) or Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions.

-

Instrumentation: The sample is introduced into the mass spectrometer via flow injection analysis or liquid chromatography.

-

-

Data Analysis:

-

Identify and quantify each acylcarnitine species by its specific mass-to-charge ratio and the ratio of its response to the corresponding stable isotope-labeled internal standard.

-

Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Activity Assay

This assay is used for the definitive diagnosis of GA-I.

Principle: The activity of GCDH is measured by monitoring the reduction of an artificial electron acceptor or by quantifying the product formed. A common method is the tritium-release assay.

Methodology (Tritium-Release Assay):

-

Substrate Preparation: Synthesize [2,3,4-³H]glutaryl-CoA.

-

Enzyme Source: Cell lysates from cultured fibroblasts or leukocytes.

-

Assay Mixture:

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Add the cell lysate to the buffer.

-

Add an electron acceptor such as phenazine methosulfate (PMS).

-

-

Reaction:

-

Initiate the reaction by adding the [2,3,4-³H]glutaryl-CoA substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

The enzymatic reaction will release ³H from the glutaryl-CoA, which will equilibrate with the water in the reaction mixture.

-

-

Termination and Measurement:

-

Stop the reaction by adding perchloric acid.

-

Separate the tritiated water from the unreacted radiolabeled substrate using an anion-exchange column.

-

Measure the radioactivity of the tritiated water using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the enzyme activity based on the amount of tritiated water produced per unit of time and protein concentration.

-

dot

Conclusion

Glutaric acid and its derivatives are of profound biological significance, primarily due to their central role in amino acid metabolism and the severe consequences of their accumulation in metabolic disorders like Glutaric Aciduria Type I. The neurotoxic effects of these compounds, mediated through excitotoxicity and mitochondrial dysfunction, underscore the importance of early diagnosis and intervention. The analytical techniques of GC-MS and tandem mass spectrometry are crucial for the timely detection of elevated levels of glutaric acid and its derivatives, enabling prompt clinical management. Furthermore, the industrial applications of glutaric acid highlight its versatility as a chemical building block. A thorough understanding of the biological roles and analytical methodologies related to glutaric acid derivatives is essential for researchers, clinicians, and drug development professionals working to unravel the complexities of metabolic diseases and develop novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternate substrates of human glutaryl-CoA dehydrogenase: structure and reactivity of substrates, and identification of a novel 2-enoyl-CoA product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifescience-market.com [lifescience-market.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Membrane translocation of glutaric acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Guideline for the diagnosis and management of glutaryl-CoA dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Baclofen: A Technical Guide to the Role of 3-(4-Chlorophenyl)pentanedioic Acid as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative utilized as a skeletal muscle relaxant, with a core focus on the pivotal role of 3-(4-Chlorophenyl)pentanedioic acid as a primary precursor.[1] This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceutical chemistry.

Introduction

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butyric acid, is a widely used medication for the management of spasticity.[2] The synthesis of Baclofen can be efficiently achieved through a multi-step process starting from this compound, also referred to as 3-(4-chlorophenyl)glutaric acid.[1][3] This precursor undergoes a series of chemical transformations, including cyclization to an anhydride, formation of a glutarimide, and a subsequent Hofmann rearrangement to yield the final active pharmaceutical ingredient (API).[3][4] This guide will elucidate each of these critical steps.

Synthetic Pathway Overview

The primary synthetic route from this compound to Baclofen involves the following key transformations:

-

Synthesis of this compound: The initial precursor is synthesized via a condensation reaction between 4-chlorobenzaldehyde and two equivalents of an acetoacetic ester, followed by alkaline hydrolysis and decarboxylation.[3]

-

Formation of 3-(4-Chlorophenyl)glutaric Anhydride: The synthesized diacid is then dehydrated, typically using a dehydrating agent like acetic anhydride, to form the corresponding cyclic anhydride.

-

Synthesis of 3-(4-Chlorophenyl)glutarimide: The anhydride is subsequently reacted with ammonia to yield the glutarimide derivative.[3]

-

Hofmann Rearrangement to Baclofen: The final step involves the Hofmann rearrangement of the glutarimide using an alkaline solution of a halogen, such as sodium hypobromite or sodium hypochlorite, to produce Baclofen.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Materials | ||

| p-Chlorobenzylidene-bis-acetoacetic ester | Varies | [4] |

| Potassium Hydroxide | 200 g | [4] |

| Water | 150 mL | [4] |

| Concentrated Hydrochloric Acid | 550 mL | [4] |

| Reaction Conditions | ||

| Temperature | 90-95 °C | [4] |

| Reaction Time | 2 hours | [4] |

| Purification | ||

| Recrystallization Solvent | Methyl Isobutyl Ketone | [1] |

| Yield | 95.8% (after purification) | [1] |

| Purity (HPLC) | 99.9% | [1] |

Table 2: Synthesis of 3-(4-Chlorophenyl)glutarimide

| Parameter | Value | Reference |

| Starting Materials | ||

| This compound | 15 g | [4] |

| Water | 100 mL | [4] |

| Concentrated Ammonium Hydroxide | 35 mL | [4] |

| Reaction Conditions | ||

| Temperature | 200 °C | [4] |

| Reaction Time | 30 minutes | [4] |

| Purification | ||

| Solvents | Absolute Ethanol, Hot Water | [4] |

| Yield | 78% | [4] |

Table 3: Hofmann Rearrangement to Baclofen

| Parameter | Value | Reference |

| Starting Materials | ||

| 3-(4-Chlorophenyl)glutarimide | 5 g | [4] |

| Sodium Hydroxide | 5 g | [4] |

| Water | 20 mL | [4] |

| Bromine | 4 g | [4] |

| Reaction Conditions | ||

| Initial Temperature | 10-15 °C | [4] |

| Reaction Temperature | 20-25 °C | [4] |

| Reaction Time | 8 hours | [4] |

| Work-up | ||

| pH Adjustment | to pH 7 with conc. HCl | [4] |

| Purification | ||

| Recrystallization Solvent | Water | [4] |

| Yield | 81% | [4] |

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experimental steps.

Synthesis of this compound

This procedure involves the hydrolysis and decarboxylation of p-chlorobenzylidene-bis-acetoacetic ester.

Protocol:

-

A stirred, hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.[4]

-

The reaction mixture is stirred and maintained at a temperature of 90-95 °C for 2 hours.[4]

-

After 2 hours, the mixture is diluted with two volumes of water and washed with ether.[4]

-

The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid, leading to the precipitation of the product.[4]

-

The mixture is thoroughly chilled, and the solid product is collected by filtration.[4]

-

The filter cake is washed several times with ice water and dried in vacuo at 60 °C.[4]

Purification:

-

The crude this compound (600g) is added to 1.2 kg of methyl isobutyl ketone.[1]

-

The mixture is heated to 60 °C to dissolve the solid.[1]

-

The solution is then cooled to 10 °C for 2 hours to induce crystallization.[1]

-

The purified product is collected by suction filtration and dried under vacuum at 50 °C.[1]

Synthesis of 3-(4-Chlorophenyl)glutarimide

This step involves the reaction of the diacid with ammonium hydroxide to form the cyclic imide.

Protocol:

-

15 g of this compound is dissolved in a mixture of 100 mL of water and 35 mL of concentrated ammonium hydroxide.[4]

-

The resulting solution is treated with charcoal and filtered.[4]

-

The filtrate is then heated in an open flask until the temperature of the mixture reaches 200 °C.[4]

-

This temperature is maintained for 30 minutes.[4]

-

After 30 minutes, the mixture is cautiously diluted with 50 mL of absolute ethanol, followed by heating to boiling.[4]

-

100 mL of hot water is then added, and the solution is stirred and cooled thoroughly to allow for crystallization.[4]

-

The solid product is collected by filtration, washed with ice water, and dried in vacuo at 60 °C.[4]

Hofmann Rearrangement to Baclofen

The final step is the conversion of the glutarimide to Baclofen via a Hofmann rearrangement.

Protocol:

-

5 g of 3-(4-chlorophenyl)glutarimide is cooled to a temperature of 10-15 °C.[4]

-

At this temperature, a solution of 5 g of sodium hydroxide in 20 mL of water is added.[4]

-

Subsequently, 4 g of bromine is added dropwise over the course of 20 minutes.[4]

-

After the addition is complete, the reaction mixture is stirred for 8 hours at 20-25 °C.[4]

-

The reaction solution is then cautiously adjusted to a pH of 7 with concentrated hydrochloric acid, which causes the finely crystalline Baclofen to precipitate out of solution.[4]

-

The product is collected by filtration and can be further purified by recrystallization from water.[4]

Safety Considerations

The synthesis of Baclofen involves the use of hazardous materials and requires appropriate safety precautions.

-

Corrosive Reagents: Concentrated acids (hydrochloric acid) and bases (potassium hydroxide, sodium hydroxide) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Bromine: Bromine is a highly toxic and corrosive substance. It should be handled in a well-ventilated fume hood, and appropriate respiratory protection should be used.

-

Solvents: Organic solvents such as ether and ethanol are flammable and should be handled away from ignition sources.

-

General Precautions: It is recommended to work in a well-ventilated laboratory and to have access to safety showers and eyewash stations. A thorough understanding of the material safety data sheets (MSDS) for all reagents is essential before commencing any experimental work.

Conclusion

The synthesis of Baclofen from this compound is a well-established and efficient process. This technical guide provides a detailed framework for researchers and drug development professionals, outlining the key synthetic steps, quantitative parameters, and experimental protocols. By understanding the nuances of this synthetic pathway, it is possible to optimize reaction conditions, improve yields, and ensure the production of high-purity Baclofen for pharmaceutical applications. Further research may focus on the development of more sustainable and environmentally friendly synthetic routes.

References

An In-depth Technical Guide to a Biologically Active Aryloxyalkanoic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Profile of 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid)

Notice: The following technical guide has been compiled in response to a query for the compound with the molecular formula C11H11ClO4. Extensive database searches did not yield a well-characterized compound with this specific formula. Therefore, this document provides a comprehensive profile of a closely related and extensively studied compound, 2-(4-chlorophenoxy)-2-methylpropanoic acid (Clofibric Acid, C10H11ClO3), to serve as a representative technical guide. Clofibric acid is the biologically active metabolite of the fibrate class of lipid-lowering drugs.

Compound Identification

The primary compound detailed in this guide is 2-(4-chlorophenoxy)-2-methylpropanoic acid, the active form of drugs such as clofibrate.[1][2]

Synonyms

This compound is known by a variety of synonyms in scientific literature and commercial databases. A non-exhaustive list is provided below:

-

Clofibric Acid[2]

-

Clofibrinic Acid[2]

-

Chlorofibrinic acid[1]

-

Chlorophenoxyisobutyric acid[1]

-

2-(p-Chlorophenoxy)isobutyric acid[2]

-

α-(p-Chlorophenoxy)isobutyric acid

-

CPIB[4]

-

NSC 1149[5]

-

Regulipid[4]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for Clofibric Acid, essential for experimental design and interpretation.

Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Molecular Weight | 214.64 | g/mol | [2] |

| Melting Point | 118 - 119 | °C | [6] |

| logP (Octanol/Water) | 2.6 | [2] | |

| pKa | ~3.0 | ||

| Aqueous Solubility | 0.5 | mg/mL (in PBS, pH 7.2) | [5] |

| Solubility in DMF | 14 | mg/mL | [5] |

| Solubility in DMSO | 2 | mg/mL | [5] |

| Solubility in Ethanol | 16 | mg/mL | [5] |

Pharmacokinetic Parameters

| Parameter | Value | Species | Source(s) |

| Bioavailability | ~97% (from Clofibrate) | Human | |

| Protein Binding | >95% (primarily to albumin) | Human | |

| Half-life (t½) | 12 - 25 | Human | |

| Time to Peak Plasma | 4 - 6 (after Clofibrate admin.) | Human | [7] |

| Metabolism | Primarily glucuronidation | Human | |

| Excretion | Renal | Human |

Experimental Protocols

Quantification of Clofibric Acid in Human Plasma via HPLC

This section outlines a representative method for the determination of Clofibric Acid in biological matrices, adapted from established analytical procedures.[8]

Objective: To accurately quantify the concentration of Clofibric Acid in human plasma samples for pharmacokinetic and metabolic studies.

Principle: Clofibric Acid is extracted from the plasma matrix using solid-phase extraction (SPE). The extracted analyte is then separated from endogenous components using reverse-phase high-performance liquid chromatography (HPLC) and quantified by ultraviolet (UV) detection.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Anion-exchange SPE cartridges

-

Plasma samples, standards, and quality controls

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Internal Standard (e.g., 1-naphthylacetic acid)

-

Vortex mixer, Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw plasma samples, standards, and controls at room temperature.

-

To 500 µL of plasma, add 50 µL of internal standard solution. Vortex for 30 seconds.

-

Acidify the sample by adding 50 µL of 1M phosphoric acid to facilitate extraction.

-

-

Solid-Phase Extraction (SPE):

-

Condition the anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of a mild organic solvent to remove interferences.

-

Elute the Clofibric Acid and internal standard with 1 mL of an appropriate acidic organic solvent (e.g., methanol with 2% formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 228 nm.[5]

-

Run Time: Sufficient to allow elution of both the internal standard and Clofibric Acid.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (Clofibric Acid / Internal Standard) against the nominal concentration of the standards.

-

Determine the concentration of Clofibric Acid in the unknown samples by interpolation from the calibration curve.

-

Biological Activity and Signaling Pathways

Clofibric acid exerts its primary pharmacological effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor.[5][9][10]

Mechanism of Action: PPARα Agonism

The activation of PPARα is central to the lipid-lowering effects of fibrates. The process can be visualized as a multi-step signaling cascade.

Upon entering the cell and nucleus, Clofibric Acid binds to PPARα. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[11][12] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[11][12]

Key gene targets are involved in:

-

Fatty Acid Oxidation: Increased expression of enzymes for β-oxidation.

-

Lipoprotein Metabolism: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), leading to enhanced triglyceride clearance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Clofibric Acid on gene expression in a cell-based assay.

References

- 1. Clofibric acid - Wikipedia [en.wikipedia.org]

- 2. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Clofibric Acid (CAS 882-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Clofibric Acid [drugfuture.com]

- 7. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 10. Clofibric acid stimulates branched-chain amino acid catabolism by three mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

thermal stability and melting point of 3-(4-Chlorophenyl)pentanedioic acid

An In-depth Technical Guide on the Thermal Properties of 3-(4-Chlorophenyl)pentanedioic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of pharmaceutical intermediates is paramount for ensuring the quality, stability, and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the (CAS No: 35271-74-0), a key intermediate in the synthesis of various pharmaceutical compounds, including Baclofen[1][2].

Physicochemical Properties

This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a white to light yellow solid with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol [1][3][4][5]. Its stability under standard storage conditions makes it a reliable intermediate in pharmaceutical manufacturing[1].

Data Presentation

The following table summarizes the key quantitative data related to the thermal properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 164-166°C | [1][3][4][6] |

| 166-168°C (recrystallized from water) | [7] | |

| 166.5-167.3°C | [8] | |

| Boiling Point | 394.4 ± 27.0°C (Predicted) | [1][3][4] |

| Flash Point | 192.3 ± 23.7°C | [1][3] |

| Decomposition Temperature | No specific data available, but noted to be thermally stable under moderate conditions. | [1] |

Experimental Protocols

Precise determination of thermal properties is critical for process development, safety, and quality control. The following are detailed methodologies for the key experiments used to characterize the thermal behavior of chemical compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-state of this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital sensor.

-

Capillary tubes (sealed at one end).

-

Sample of this compound, finely powdered and dried.

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2°C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range is reported as the melting point.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between the sample and a reference as a function of temperature, providing a precise melting point and information on other thermal events.

Apparatus:

-

Differential Scanning Calorimeter.

-

Hermetically sealed aluminum pans.

-

Inert gas supply (e.g., nitrogen).

-

Sample of this compound.

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is placed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that includes the expected melting point.

-

The heat flow to the sample is monitored and plotted against temperature. The melting point is determined from the resulting endothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

Apparatus:

-

Thermogravimetric Analyzer.

-

Sample pan (typically platinum or alumina).

-

Inert or reactive gas supply.

-

Sample of this compound.

Procedure:

-

A small, accurately weighed sample of this compound is placed in the TGA sample pan.

-

The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is established.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage against temperature. The onset of mass loss indicates the beginning of decomposition.

Visualization

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a pharmaceutical intermediate like this compound.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. innospk.com [innospk.com]

- 2. veeprho.com [veeprho.com]

- 3. Page loading... [guidechem.com]

- 4. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]

Methodological & Application

Synthesis Protocol for 3-(4-Chlorophenyl)pentanedioic Acid: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 3-(4-chlorophenyl)pentanedioic acid, a key intermediate in the production of the muscle relaxant Baclofen.[1] The synthesis involves a Knoevenagel condensation followed by a basic hydrolysis. This document outlines the required reagents, step-by-step procedures for the synthesis and purification, and expected yields. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound, also known as 3-(4-chlorophenyl)glutaric acid, is a crucial building block in the synthesis of various pharmaceutical compounds, most notably Baclofen.[1] The structural integrity of this molecule, featuring a chlorophenyl group attached to a glutaric acid backbone, is essential for its subsequent chemical transformations.[1] This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.

Reaction Scheme

The overall synthesis is a two-step process:

-

Step 1: Knoevenagel Condensation. 4-Chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of a basic catalyst (piperidine) to form diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.

-

Step 2: Hydrolysis. The resulting diester is hydrolyzed using a strong base (potassium hydroxide) to yield this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate

This procedure is adapted from a known method for the synthesis of baclofen intermediates.[2]

Materials:

-

4-Chlorobenzaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Absolute ethanol

-

50% Ethanol (for washing)

Procedure:

-

In a suitable reaction vessel, a mixture of 28 g of 4-chlorobenzaldehyde and 52 g of ethyl acetoacetate is prepared.[2]

-

The mixture is cooled to 0°C using an ice bath.[2]

-

To the cooled mixture, add 4 mL of piperidine.[2]

-

The reaction mixture is allowed to stand at 0-5°C for one hour.[2]

-

Following the initial cooling period, the mixture is stirred at 20-25°C for 24 hours.[2]

-

After 24 hours, 200 mL of absolute ethanol is added to the reaction mixture.[2]

-

The mixture is then thoroughly chilled to induce precipitation of the product.[2]

-

The precipitate is collected by filtration.[2]

-

The collected solid is washed with 50% ethanol until a white product is obtained.[2]

-

The resulting product is diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.

Step 2: Synthesis of this compound via Hydrolysis

This procedure outlines the hydrolysis of the intermediate synthesized in Step 1.[2]

Materials:

-

Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate (product from Step 1)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ether

-

Concentrated hydrochloric acid (HCl)

-

Ice

Procedure:

-

Prepare a hot solution of 200 g of potassium hydroxide in 150 mL of water.[2]

-

In a separate reaction vessel equipped with a stirrer, add the diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate.

-

To the diester, add the hot potassium hydroxide solution portionwise while stirring.[2]

-

The reaction mixture is then maintained at a temperature of 90-95°C for 2 hours with continuous stirring.[2]

-

After 2 hours, the reaction mixture is diluted with two volumes of water.[2]

-

The aqueous solution is washed with ether to remove any organic impurities.[2]

-